hederagenin 28-O-beta-D-glucopyranosyl ester
Overview
Description
Hederagenin 28-O-beta-D-glucopyranosyl ester is a triterpenoid saponin isolated from the plant Ilex cornuta . This compound has been studied for its protective effects against hydrogen peroxide-induced myocardial cell injury . It is known for its potential therapeutic applications in cardiovascular diseases and other health conditions .
Mechanism of Action
Target of Action
Hederagenin 28-O-beta-D-glucopyranosyl ester is a triterpenoid saponin isolated from Ilex cornuta . Its primary target is myocardial cells, specifically those that have been subjected to oxidative stress .
Mode of Action
The compound interacts with its targets by exerting a protective effect against oxidative stress . This interaction and the resulting changes help to prevent damage to the myocardial cells .
Result of Action
The primary result of the action of this compound is the protection of myocardial cells against damage induced by H2O2 . This suggests that the compound may have potential therapeutic applications in conditions characterized by oxidative stress and damage to myocardial cells.
Biochemical Analysis
Biochemical Properties
Hederagenin 28-O-beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme is glycosidase from Paenibacillus lactis 154, which specifically hydrolyzes the 28-O-beta-D-glucopyranosyl ester bond of oleanane-type saponins . This interaction highlights the compound’s role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. For instance, it has been shown to protect myocardial cells from hydrogen peroxide-induced injury, indicating its potential in mitigating oxidative stress . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with glycosidase enzymes, as mentioned earlier, exemplifies its role in enzyme modulation . Furthermore, its anti-inflammatory properties suggest that it may influence the expression of genes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its protective effects against oxidative stress over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective and anti-inflammatory effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interaction with glycosidase enzymes, for example, highlights its role in the hydrolysis of glycosidic bonds and the modulation of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the compound’s interactions with cellular components and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hederagenin 28-O-beta-D-glucopyranosyl ester is typically isolated from natural sources such as Ilex cornuta . The isolation process involves extraction and purification techniques to obtain the compound in its pure form . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is primarily obtained from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and purification steps to ensure high purity and yield . The compound is then dried and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Hederagenin 28-O-beta-D-glucopyranosyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities . These derivatives are studied for their potential therapeutic applications in different fields of medicine .
Scientific Research Applications
Hederagenin 28-O-beta-D-glucopyranosyl ester has a wide range of scientific research applications . In chemistry, it is used as a starting material for synthesizing other bioactive compounds . In biology, it is studied for its protective effects on myocardial cells and its potential role in treating cardiovascular diseases . In medicine, the compound is explored for its anti-inflammatory, antioxidant, and anticancer properties . Additionally, it has applications in the pharmaceutical industry for developing new drugs and therapeutic agents .
Comparison with Similar Compounds
Hederagenin 28-O-beta-D-glucopyranosyl ester is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include other triterpenoid saponins such as Hederagenin 3-O-beta-D-glucopyranosyl ester and Hederagenin 28-O-beta-D-glucopyranosyl (1→6)-beta-D-glucopyranosyl ester . These compounds share similar protective effects on myocardial cells but differ in their chemical structures and specific biological activities .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMBVSOQPALFO-DLQTVUGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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